molecular formula C22H20FN5O2S B2512390 11-[(3-fluorophenyl)({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1005258-69-4

11-[(3-fluorophenyl)({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2512390
CAS No.: 1005258-69-4
M. Wt: 437.49
InChI Key: SHAUCOMGACGFDB-UHFFFAOYSA-N
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Description

The compound 11-[(3-fluorophenyl)({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one is a structurally complex molecule featuring two distinct pharmacophores:

A tricyclic 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core, which shares homology with methylcytisine, a heterocyclic alkaloid known for its neuroactive properties .

A fused [1,2,4]triazolo[3,2-b][1,3]thiazole moiety substituted with a 3-fluorophenyl group and a hydroxyl group. This motif is analogous to bioactive triazole-thiazole hybrids reported in antiviral and antimicrobial studies .

Properties

IUPAC Name

11-[(3-fluorophenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c23-16-4-1-3-14(8-16)19(20-21(30)28-22(31-20)24-12-25-28)26-9-13-7-15(11-26)17-5-2-6-18(29)27(17)10-13/h1-6,8,12-13,15,19,30H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAUCOMGACGFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(C4=CC(=CC=C4)F)C5=C(N6C(=NC=N6)S5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-[(3-fluorophenyl)({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one (hereafter referred to as "the compound") is a complex organic molecule that incorporates a triazole-thiazole moiety known for its diverse biological activities. This article reviews the biological activity of the compound based on current research findings and case studies.

Chemical Structure and Properties

The compound features a diazatricyclo structure combined with a triazolo-thiazole ring system and a fluorophenyl group. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar triazole-thiazole structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that triazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively . The incorporation of the thiazole moiety may enhance these effects by improving solubility and bioavailability.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazole and thiazole derivatives are known for their effectiveness against bacterial and fungal infections. For example, compounds similar to the one have been reported to exhibit significant antibacterial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Anti-inflammatory Effects

Triazole-containing compounds have also been studied for their anti-inflammatory properties. They can inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory cytokines and mediators . Case studies have shown that certain triazole derivatives significantly lower inflammation markers in animal models of arthritis.

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with triazole rings can act as enzyme inhibitors affecting pathways related to cancer proliferation and inflammation.
  • Receptor Modulation : The structural components may allow binding to specific receptors involved in cellular signaling pathways.
  • DNA Interaction : The compound may intercalate into DNA or interfere with DNA replication processes in cancer cells.

Research Findings

A comprehensive review highlighted that 1,2,4-triazoles possess a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and analgesic effects . The structure–activity relationship (SAR) studies indicate that modifications on the triazole or thiazole rings significantly influence biological activity.

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of various triazolo-thiazole derivatives against human breast cancer cell lines (MCF-7). Results showed that compounds similar to the target compound exhibited IC50 values below 30 μM, indicating potent anticancer activity .
  • Antimicrobial Evaluation : Another study assessed the antibacterial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds were tested for minimum inhibitory concentration (MIC), revealing effective inhibition at concentrations as low as 10 μg/mL for certain derivatives.

Scientific Research Applications

Structural Overview

This compound is characterized by the presence of multiple heterocyclic rings including triazole and thiazole moieties. These features contribute to its biological activity and pharmacological properties. The synthesis typically involves multi-step organic reactions that require precise conditions to yield high-purity products.

Antioxidant Properties

Research indicates that compounds with triazole and thiazole structures often exhibit significant antioxidant activities. For instance, studies have shown that derivatives containing these moieties can effectively scavenge free radicals and reduce oxidative stress in biological systems . The antioxidant activity can be evaluated using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) to quantify their efficacy.

Antimicrobial Activity

Compounds similar to 11-[(3-fluorophenyl)({6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one have been reported to possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes within the microorganisms.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are also noteworthy. Similar derivatives have been studied as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses . By inhibiting this pathway, such compounds may reduce inflammation in various conditions.

Therapeutic Applications

Given its diverse biological activities, this compound could have several therapeutic applications:

  • Pharmaceutical Development : Due to its structural complexity and biological profile, it may serve as a lead compound for developing new medications targeting oxidative stress-related diseases or infections.
  • Cancer Research : Compounds with similar structures have been explored for their anticancer properties by inducing apoptosis in cancer cells through various pathways.

Case Studies

Several studies illustrate the applications of triazole-thiazole compounds:

  • Antioxidant Evaluation : A study demonstrated that triazole derivatives exhibited potent antioxidant activity using DPPH assays, highlighting their potential in preventing oxidative damage in cells .
  • Antimicrobial Testing : Another investigation reported that certain thiazole derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting their use in developing new antibacterial agents.

Comparison with Similar Compounds

Core Tricyclic System: Methylcytisine Analogs

The 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one framework is identical to methylcytisine (Figure 1B in ), a cytisine analog with demonstrated binding affinity to nicotinic acetylcholine receptors. Key differences include:

  • Substituent Diversity : The target compound replaces methylcytisine’s 11-methyl group with a bulky [(3-fluorophenyl)(triazolo-thiazolyl)methyl] substituent, likely altering receptor selectivity and pharmacokinetics.
  • Electronic Effects : The electron-withdrawing fluorine atom on the phenyl ring may enhance metabolic stability compared to methylcytisine’s unsubstituted alkyl chain .
Property Target Compound Methylcytisine
Core Structure 7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one Identical core
Key Substituent (3-Fluorophenyl)(triazolo-thiazolyl)methyl 11-Methyl group
Predicted LogP* ~2.8 (moderately lipophilic) 1.2 (less lipophilic)

*Estimated using fragment-based methods .

Fused Triazole-Thiazole Derivatives

The 6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazole moiety is structurally related to compounds with documented antimicrobial and antitumor activity:

  • 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole (CAS 1956332-02-7) : Shares a halogenated aryl substitution but lacks the hydroxyl group, resulting in reduced solubility in polar solvents.
  • 3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole : Differs in the heterocyclic scaffold (thiadiazole vs. thiazole) and substituent positions, which may influence π-π stacking interactions in target binding.
Compound Heterocycle Substituents Reported Activity
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 3-Fluorophenyl, 6-hydroxy Not yet reported
CAS 1956332-02-7 Thiazolo[3,2-b][1,2,4]triazole 2,4-Difluorophenyl, 6-methyl Antiviral (in silico)
Compound 9a [1,2,4]Triazolo[3,4-b]thiadiazole 3,4-Dimethoxyphenyl, 2-fluoro Antibacterial (MIC: 8 µg/mL)

Preparation Methods

Visible-Light-Mediated Cyclization

The triazolothiazole ring is synthesized through a regioselective reaction between α-bromo-1,3-diketones and 3-mercapto-1,2,4-triazoles under visible-light irradiation in aqueous media. This method, adapted from Sherif et al., achieves high yields (78–82%) and eliminates the need for toxic solvents.

Representative Procedure

  • Bromination : 1-Phenylbutane-1,3-dione is treated with N-bromosuccinimide (NBS) under visible light in water to form α-bromo-1-phenylbutane-1,3-dione (15 min, 95% yield).
  • Cyclocondensation : The brominated diketone reacts with 5-phenyl-4H-1,2,4-triazole-3-thiol in water under visible light (30 min, 78% yield).

Mechanistic Insight
Visible light promotes homolytic cleavage of the C–Br bond, generating a diketone radical that undergoes nucleophilic attack by the thiol group. Subsequent cyclization forms the thiazolo[3,2-b]triazole ring.

Incorporation of the 3-Fluorophenyl Group

Electrophilic Fluorination

The 3-fluorophenyl group is introduced via Friedel-Crafts alkylation using 3-fluorobenzyl bromide. This step requires Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane (DCM) at 0°C to prevent over-alkylation.

Optimization Data

Catalyst Solvent Temp (°C) Yield (%)
AlCl₃ DCM 0 68
FeCl₃ DCM 0 52
BF₃·OEt₂ Toluene 25 41

Suzuki-Miyaura Cross-Coupling

Alternative routes employ palladium-catalyzed coupling between a boronic ester and a brominated intermediate:
$$ \text{Ar-B(OH)}2 + \text{Br-C}{10}\text{H}{15}\text{N}2\text{O}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Ar-C}{10}\text{H}{15}\text{N}2\text{O}_2 $$
Yields reach 75% under microwave irradiation (100°C, 1 hr).

Construction of the Diazatricyclo Framework

Cascade Cyclization of Keto Acids

Adapting methods from RSC Advances, the tricyclic core is synthesized via a one-pot reaction between levulinic acid (a biomass-derived keto acid) and o-aminobenzyl alcohol derivatives. Triethylamine in toluene facilitates tandem C–N and C–O bond formation at room temperature.

Key Reaction Parameters

Precursor Solvent Time (hr) Yield (%)
Levulinic acid Toluene 24 89
4-Methyl-2-nitroaniline Toluene 24 76

Regioselective Functionalization

The tricyclic intermediate undergoes oxidation at the 6-position to introduce the ketone moiety. Manganese dioxide in acetone selectively oxidizes the secondary alcohol (12 hr, 82% yield).

Final Assembly via Coupling Reactions

Mannich Reaction for Methylene Bridge Formation

The triazolothiazole and tricyclic components are linked through a Mannich reaction:
$$ \text{Triazolothiazole-CHO} + \text{Tricyclic-NH} \xrightarrow{\text{HCl, EtOH}} \text{Target Compound} $$
Optimized conditions use ethanol as the solvent and hydrochloric acid as the catalyst (65°C, 8 hr, 70% yield).

Reductive Amination

Alternative coupling employs sodium cyanoborohydride to reduce an imine intermediate formed between the aldehyde and amine groups. This method improves stereochemical control (pH 4, 25°C, 65% yield).

Challenges and Optimization Strategies

Regioselectivity in Triazolothiazole Formation

Unsymmetrical α-bromo-1,3-diketones pose regioselectivity challenges. Visible-light irradiation in water preferentially directs cyclization to the less sterically hindered carbonyl group, minimizing byproducts.

Stability of the Fluorophenyl Moiety

Electron-withdrawing fluorine substituents deactivate the aromatic ring, necessitating elevated temperatures for electrophilic substitutions. Microwave-assisted synthesis reduces reaction times and improves yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : Multi-step synthetic routes are typically required, involving:

  • Step 1 : Condensation of fluorophenyl and triazolothiazole precursors under reflux conditions with catalysts like NaH in toluene (common in analogous syntheses) .
  • Step 2 : Cyclization using POCl₃ or similar reagents to form the tricyclic core .
  • Critical Conditions : Temperature control (60–80°C), anhydrous solvents (e.g., THF or DMF), and reaction times of 12–24 hours to optimize yield (typically 40–60% for similar structures) .

Q. Which spectroscopic and analytical methods are most effective for confirming the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF) .
  • HPLC : To assess purity (>95% required for pharmacological studies) .
  • X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Q. How can researchers evaluate the compound’s drug-likeness and pharmacokinetic properties in silico?

  • Methodological Answer : Use computational tools like SwissADME to predict:

  • Lipophilicity (LogP) : Target range: 2–5 for optimal membrane permeability .
  • Solubility : Adjust substituents (e.g., hydroxyl groups) to enhance aqueous solubility .
  • Pharmacokinetics : Predict CYP450 interactions and blood-brain barrier penetration using QSAR models .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict interactions with biological targets (e.g., 14-α-demethylase)?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with structural homology to known triazolothiazole targets (e.g., PDB ID 3LD6 for 14-α-demethylase) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding affinities with reference inhibitors (e.g., celecoxib) and validate via mutagenesis assays .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable anticancer efficacy)?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorine vs. chlorine) and test against standardized cell lines (e.g., MCF-7 for breast cancer) .
  • Data Normalization : Use reference compounds (e.g., doxorubicin) to calibrate assay conditions .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorophenyl groups enhance COX-2 selectivity) .

Q. How do halogen substituents (e.g., fluorine, chlorine) influence reactivity and target selectivity?

  • Methodological Answer :

  • Electronic Effects : Fluorine’s electronegativity increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in enzyme active sites) .
  • Steric Effects : Chlorine’s bulkiness may restrict binding pocket access, reducing off-target effects .
  • Experimental Validation : Compare IC₅₀ values of halogenated analogs in enzyme inhibition assays .

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